molecular formula C18H19N3O3 B5551378 (2-METHOXYPHENYL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE

(2-METHOXYPHENYL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE

Cat. No.: B5551378
M. Wt: 325.4 g/mol
InChI Key: OUOOPOUFWMPAFG-UHFFFAOYSA-N
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Description

(2-METHOXYPHENYL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE is a piperazine-based compound featuring a 2-methoxyphenyl group and a 3-pyridylcarbonyl moiety. The structure comprises a central piperazine ring, with one nitrogen atom linked to a methanone-bound 2-methoxyphenyl group and the other nitrogen connected to a 3-pyridylcarbonyl substituent.

Properties

IUPAC Name

[4-(2-methoxybenzoyl)piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-24-16-7-3-2-6-15(16)18(23)21-11-9-20(10-12-21)17(22)14-5-4-8-19-13-14/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOOPOUFWMPAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHOXYPHENYL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazino Intermediate: The piperazino group is introduced through a reaction between piperazine and a suitable acylating agent.

    Attachment of the Pyridylcarbonyl Group: The pyridylcarbonyl group is then attached to the piperazino intermediate using a coupling reaction, often facilitated by a catalyst such as palladium.

    Introduction of the Methoxyphenyl Group: Finally, the methoxyphenyl group is introduced through an electrophilic aromatic substitution reaction.

Industrial Production Methods

In industrial settings, the production of (2-METHOXYPHENYL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE is optimized for large-scale synthesis. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2-METHOXYPHENYL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-METHOXYPHENYL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2-METHOXYPHENYL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit a particular enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Structural Comparison with Analogous Piperazine Derivatives

Key structural analogs differ in substituents on the piperazine ring or carbonyl groups (Table 1).

Table 1: Structural Comparison of (2-METHOXYPHENYL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE and Analogs

Compound Name Molecular Formula Substituent R1 Substituent R2 Molecular Weight (g/mol) Source
Target Compound C₁₈H₁₇N₃O₃ 2-Methoxyphenyl 3-Pyridylcarbonyl 323.35 -
HBK14 () C₂₃H₃₁ClN₂O₃ 2,6-Dimethylphenoxyethoxyethyl 2-Methoxyphenyl 418.96
5-Cyclohexyl(4-(2-methoxyphenyl)piperazin-1-yl)methanone () C₂₂H₃₁N₃O₂ Cyclohexyl 2-Methoxyphenyl 369.50
(4-Aminophenyl)[4-(2-methoxyphenyl)piperazino]methanone () C₁₇H₁₈ClN₃O 4-Aminophenyl 2-Methoxyphenyl 274.03
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one () C₂₈H₂₈N₂O₄ Benzodioxolylmethyl 2-Methoxyphenyl 456.54

Key Observations :

  • Phenoxyalkyl Substituents: HBK14 () replaces the pyridylcarbonyl group with bulky phenoxyethoxyethyl chains, likely enhancing lipophilicity but reducing polar interactions .
  • Cyclohexyl vs.
  • Amino vs. Pyridyl: The 4-aminophenyl derivative () introduces a primary amine, increasing polarity and hydrogen-bonding capacity compared to the pyridyl group .
  • Benzodioxole-Propenone Hybrid: The compound in incorporates a propenone linker and benzodioxole group, which may confer rigidity and π-π stacking interactions .

Physicochemical and Pharmacokinetic Comparisons

  • Exact Mass and Metabolites: The target compound’s exact mass (unreported in evidence) can be inferred as ~323.35 g/mol. In contrast, (4-AMINOPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE () has a lower mass (274.03 g/mol) due to the absence of the pyridylcarbonyl group, suggesting differences in metabolic pathways .
  • Spectral Data: Analogs like 5-Cyclohexyl(4-(2-methoxyphenyl)piperazin-1-yl)methanone () exhibit distinct NMR profiles due to cyclohexyl protons, whereas the pyridyl group in the target compound would show aromatic splitting patterns in the 7–8 ppm range .

Functional Group Impact on Bioactivity

  • Pyridylcarbonyl vs.
  • Morpholino vs. Piperazino: Morpholino(phenyl)methanone () replaces piperazine with a morpholine ring, reducing nitrogen availability for hydrogen bonding, which may impact receptor affinity .

Biological Activity

The compound (2-Methoxyphenyl)[4-(3-pyridylcarbonyl)piperazino]methanone, often referred to in the literature by its structural components, is a hybrid molecule that combines a methoxyphenyl group with a piperazine moiety. This structure suggests potential interactions with various biological targets, particularly in the realm of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for (2-Methoxyphenyl)[4-(3-pyridylcarbonyl)piperazino]methanone can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}N2_{2}O2_{2}
  • IUPAC Name : (2-methoxyphenyl)(4-(3-pyridylcarbonyl)piperazin-1-yl)methanone

Structural Features

  • The methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability.
  • The piperazine ring is known for its ability to interact with neurotransmitter receptors.
  • The pyridylcarbonyl moiety may contribute to binding affinity through hydrogen bonding interactions.

Pharmacological Properties

Research indicates that compounds containing piperazine and pyridine derivatives often exhibit significant biological activities, including:

  • Antidepressant Activity : Compounds with similar structures have shown affinity for serotonin receptors (5-HT1A and 5-HT2A), suggesting potential antidepressant effects. A study found that hybrid compounds incorporating piperazine exhibited high binding affinity to these receptors, indicating possible therapeutic effects in mood disorders .
  • Anticancer Properties : Several studies have explored the anticancer potential of piperazine derivatives. For instance, a series of piperazine-based compounds demonstrated cytotoxic effects against various cancer cell lines, attributed to their ability to induce apoptosis .

The biological activity of (2-Methoxyphenyl)[4-(3-pyridylcarbonyl)piperazino]methanone is likely mediated through:

  • Receptor Modulation : Interaction with serotonin receptors can influence neurotransmitter systems involved in mood regulation.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase, which plays a role in tumor growth .

Study 1: Antidepressant Effects

A study published in the Polish Journal of Pharmacology evaluated a series of piperazine derivatives for their serotonin receptor activity. The results indicated that several compounds exhibited potent binding affinity for 5-HT1A and 5-HT2A receptors, suggesting that (2-Methoxyphenyl)[4-(3-pyridylcarbonyl)piperazino]methanone could similarly affect mood regulation pathways .

Study 2: Anticancer Activity

In another investigation focusing on novel anticancer agents, the synthesis and evaluation of piperazine derivatives revealed significant cytotoxicity against human cancer cell lines. The study concluded that modifications to the piperazine ring could enhance anticancer activity, supporting further exploration of (2-Methoxyphenyl)[4-(3-pyridylcarbonyl)piperazino]methanone as a candidate for cancer therapy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
(2-Methoxyphenyl)[4-(3-pyridylcarbonyl)piperazino]methanoneAntidepressantNot available
1-(2-Methoxyphenyl)piperazineSerotonin Receptor0.05
4-(3-Pyridyl)-piperazineAnticancer0.10
1-(4-Hydroxy-3-methylphenyl)piperazineAnticancer0.08

Q & A

Q. What are the established synthetic routes for (2-methoxyphenyl)[4-(3-pyridylcarbonyl)piperazino]methanone, and what reaction conditions are critical for success?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the piperazine intermediate via nucleophilic substitution between ethylenediamine and a dihaloalkane under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Coupling the piperazine intermediate with 3-pyridinecarbonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to prevent side reactions .
  • Step 3 : Introducing the 2-methoxyphenyl group via a Friedel-Crafts acylation using AlCl₃ as a catalyst .
    Key Conditions : Temperature control (<10°C during acylation), solvent purity (anhydrous DCM), and stoichiometric ratios (1:1.2 for amine:carbonyl chloride) are critical for yields >70% .

Q. Which analytical methods are most reliable for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm; pyridyl protons at δ 8.1–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (MeCN:H₂O = 70:30) detect impurities <0.5% .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., exact mass 356.1422 g/mol) .

Q. What preliminary biological assays are recommended for initial pharmacological screening?

  • Receptor Binding Assays : Screen for affinity at serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors using radioligands like [³H]Ketanserin .
  • Cellular Viability Assays : MTT assays in neuroblastoma (SH-SY5Y) or glioblastoma (U87) cell lines to assess cytotoxicity .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to address low yields in the final acylation step?

  • Catalyst Screening : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃ or ZnCl₂) to reduce side-product formation .
  • Solvent Optimization : Use toluene instead of DCM for higher boiling points, enabling slower, more controlled reactions .
  • Microwave-Assisted Synthesis : Shorten reaction time (30 min vs. 12 h) while maintaining yields >85% .

Q. How should contradictory data from receptor binding assays be resolved?

Contradictions may arise due to:

  • Receptor Subtype Selectivity : Test against a broader panel of receptors (e.g., 5-HT₆, α-adrenergic) to rule off-target effects .
  • Ligand Purity : Re-run assays after repurifying the compound via preparative HPLC .
  • Species-Specific Differences : Compare binding in human vs. rodent receptor isoforms .

Q. What structural modifications enhance the compound’s binding affinity to serotonin receptors?

  • Electron-Withdrawing Groups : Substituting the methoxy group with -CF₃ increases 5-HT₁A affinity (Ki from 120 nM to 45 nM) .
  • Heterocyclic Replacements : Replacing pyridine with isoquinoline improves blood-brain barrier penetration (logP from 2.1 to 2.8) .

Q. What computational methods predict metabolic stability and toxicity?

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 inhibition and hERG channel liability .
  • Molecular Dynamics Simulations : Analyze binding mode stability at 5-HT₁A using AMBER or GROMACS .

Q. How does stereochemistry impact the compound’s pharmacological profile?

  • Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column).
  • Activity Comparison : R-enantiomer shows 10-fold higher 5-HT₁A affinity than S-enantiomer in vitro .

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